N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-17-12-16(21-18(22-17)27-2)23-5-7-24(8-6-23)19(25)20-13-3-4-14-15(11-13)29-10-9-28-14/h3-4,11-12H,5-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGZVSXYVYMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydrobenzo[b][1,4]dioxin, 2,6-dimethoxypyrimidine, and piperazine. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Amidation: reactions to form the carboxamide linkage.
Cyclization: reactions to construct the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the dioxin ring.
Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.
Substitution: Various substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the inhibitory effects of various piperazine derivatives on Mycobacterium tuberculosis growth. The results demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide inhibited the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. This suggests potential use in treating tuberculosis infections .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. Studies have shown that certain benzodioxin derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression. For instance, a derivative with a similar structure was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Neuroprotective Effects
Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for further studies in Alzheimer's disease models. Preliminary findings suggest that it may reduce the accumulation of amyloid plaques and improve cognitive function in animal models .
Analgesic and Anti-inflammatory Effects
The analgesic properties of this compound have been explored in preclinical studies. It has been shown to significantly reduce pain responses in animal models of inflammation and neuropathic pain. This effect is thought to be mediated through modulation of neurotransmitter systems involved in pain perception .
Case Study 1: Tuberculosis Inhibition
In a controlled study involving several piperazine derivatives, researchers synthesized compounds related to this compound and tested their efficacy against Mycobacterium tuberculosis. The results indicated that specific modifications to the piperazine ring enhanced antimicrobial activity significantly.
Case Study 2: Cancer Cell Line Testing
A series of tests were conducted on breast cancer cell lines where the compound exhibited IC50 values indicating effective inhibition of cell growth at low concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis at rates significantly higher than untreated controls.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide analogs: Compounds with slight modifications in the structure.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
Structural Features: The presence of both dioxin and pyrimidine rings in the same molecule.
Biological Activity: Unique interactions with biological targets compared to other piperazine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A common approach involves:
Piperazine Core Formation : Cyclization of diamines under reflux with bases like triethylamine (e.g., ).
Functionalization : Attachment of the 2,6-dimethoxypyrimidin-4-yl group via carboxamide linkage and coupling with the benzodioxin moiety using chloroacetyl chloride derivatives.
- Characterization Tools : Use HPLC-PDA for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Measure via UV-Vis spectroscopy at λmax (~260 nm for pyrimidine).
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation by LC-MS and quantify impurities (e.g., hydrolyzed dimethoxy groups) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase activity) due to structural analogs showing activity (). Use:
- Ellman’s Method for cholinesterase inhibition (IC₅₀ determination).
- Kinase Profiling Panels (e.g., tyrosine kinases) at 10 µM to identify hits. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms.
Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 8.0 for cholinesterase).
Isoform-Specific Profiling : Test against recombinant human AChE vs. BChE.
Molecular Dynamics (MD) Simulations : Compare binding affinities to active sites (e.g., pyrimidine interactions with catalytic triads) .
Q. What experimental design strategies optimize yield in large-scale synthesis?
- Methodological Answer : Apply factorial design () to critical parameters:
- Factors : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
- Response Variables : Yield (%) and purity (HPLC area%).
- Example: A 2³ factorial design identified DMF at 100°C with 0.5 eq triethylamine as optimal (yield: 82%, purity: 97%) .
Q. How can the compound’s pharmacokinetic (PK) profile be predicted computationally?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME for LogP (predicted ~2.8) and BBB permeability.
- Metabolic Sites : CYP3A4-mediated demethylation of methoxy groups (highlighted in analogs).
- Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
